3,4-Dimethylbenzenesulfonohydrazide
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Overview
Description
3,4-Dimethylbenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonohydrazide, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzenesulfonohydrazide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,4-Dimethylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines .
Scientific Research Applications
3,4-Dimethylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonohydrazide: The parent compound without the methyl substitutions.
2,4-Dimethylbenzenesulfonohydrazide: A similar compound with methyl groups at the 2 and 4 positions.
4-Methylbenzenesulfonohydrazide: A compound with a single methyl group at the 4 position.
Uniqueness
3,4-Dimethylbenzenesulfonohydrazide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups at the 3 and 4 positions can enhance its stability and alter its chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-8(5-7(6)2)13(11,12)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBKZOLNHMKVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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